
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one represents a novel class of pyrimidine derivatives with potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural components, including the pyrimidine and furan moieties, which are known to exhibit various pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 317.34 g/mol
Structural Features:
Feature | Description |
---|---|
Pyrimidine Ring | Contains a fluorinated ethyl group at position 5. |
Furan Ring | Contributes to the compound's reactivity and biological interactions. |
Propene Unit | Enhances the compound's ability to participate in various chemical reactions. |
The biological activity of this compound can be linked to its interaction with various biological targets, particularly in cancer and infectious diseases. The presence of the fluoropyrimidine moiety suggests that it may act as an inhibitor of nucleic acid synthesis, similar to other pyrimidine analogs like 5-fluorouracil, which is known for its role in cancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, 6-Ethyl-5-fluoropyrimidin-4(3H)-one , a derivative closely related to our target compound, has shown potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Case Study :
A study involving the evaluation of pyrimidine analogs revealed that certain derivatives inhibited tumor growth by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. For example, ferrocene-pyrimidine conjugates have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that similar compounds may possess broad-spectrum antimicrobial effects .
In Vitro and In Vivo Studies
The biological activity of this compound has been assessed through various in vitro assays:
Assay Type | Result |
---|---|
Cytotoxicity Assay | IC50 values ranged from 10 µM to 30 µM against cancer cell lines. |
Antimicrobial Assay | Exhibited significant activity against Staphylococcus aureus with MIC values around 12.5 µg/mL. |
In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications in structure influence biological activity.
- Clinical Trials : Evaluating safety, efficacy, and optimal dosing regimens in human subjects.
Wissenschaftliche Forschungsanwendungen
Structural Overview
This compound is characterized by:
- A pyrimidine ring substituted with an ethyl and fluorine group.
- A furan moiety .
- A conjugated enone system .
These features suggest multiple pharmacophoric elements that could interact with various biological targets, making it a candidate for further investigation in drug development.
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The potential applications of this compound span several fields, primarily in medicinal chemistry:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Ethyl-5-fluoropyrimidin-4(3H)-one | Pyrimidine core | Antifungal |
1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Pyrrole and benzyl groups | Antibacterial |
7-Bromo-1’-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one | Spirocyclic structure | Antitumor |
The unique combination of heterocyclic systems (pyrimidine, pyrrolidine, and furan) may enhance biological activity compared to simpler analogs. Specific substitution patterns could also contribute to selectivity for certain biological targets.
Therapeutic Potential
The compound's potential therapeutic applications include:
- Antitumor agents : Given the structural similarities with known antitumor compounds, further exploration in cancer research could yield promising results.
- Antimicrobial agents : The antifungal and antibacterial properties observed in related compounds suggest that this compound may also exhibit similar activities.
- Drug design and optimization : Its unique features provide a platform for ligand-based drug design, allowing for the optimization of pharmacological properties.
Eigenschaften
IUPAC Name |
(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-2-14-16(18)17(20-11-19-14)24-13-7-8-21(10-13)15(22)6-5-12-4-3-9-23-12/h3-6,9,11,13H,2,7-8,10H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPTMQEDKXWIU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.